4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine
Description
The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 2,5-dimethoxyphenyl group at position 1 and a 1,2,4-oxadiazole ring bearing a 4-bromophenyl moiety at position 4. This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazole and oxadiazole derivatives, particularly in targeting enzymes or receptors involved in inflammation, cancer, and infectious diseases .
Properties
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN6O3/c1-26-12-7-8-14(27-2)13(9-12)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-11(19)6-4-10/h3-9H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDSALPKLSTRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (CAS Number: 899999-30-5) is a novel synthetic molecule that incorporates multiple bioactive moieties. Its unique structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 443.25 g/mol. The compound features a triazole ring and an oxadiazole moiety, both known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Cytotoxicity : The compound demonstrated cytotoxic effects against several tumor cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. A study reported that similar oxadiazole derivatives had IC50 values ranging from 35.58 µM to 92.4 µM against different cancer types .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in tumor growth such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) . The presence of bromine in the structure may enhance the lipophilicity and cellular uptake of the compound.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Oxadiazole derivatives have been reported to exhibit antibacterial and antifungal activities:
- Antibacterial Effects : Studies have shown that similar compounds can inhibit bacterial growth by targeting bacterial efflux pumps and other pathways critical for bacterial survival .
- Antifungal Properties : The incorporation of oxadiazole rings has been linked to antifungal activity against various strains, indicating a broad spectrum of action.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of Oxadiazole | Enhances anticancer and antimicrobial properties |
| Triazole Ring | Contributes to cytotoxicity against cancer cells |
| Bromine Substitution | Increases lipophilicity and potential bioactivity |
| Dimethoxyphenyl Group | May enhance selectivity toward specific targets |
Case Studies
Several studies have evaluated the biological activity of oxadiazole derivatives similar to our compound:
- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of 35.58 µM against HePG-2 liver cancer cells, highlighting the potential for further development .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of oxadiazole compounds, demonstrating significant inhibition against Gram-positive bacteria, which suggests that modifications to our compound could yield effective antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance:
- Mechanism : These compounds often disrupt bacterial cell wall synthesis or interfere with membrane integrity.
- Efficacy : Studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Summary of Antimicrobial Activity
| Compound | Target Bacteria | Mechanism of Action |
|---|---|---|
| Compound A | E. coli | Disruption of cell wall synthesis |
| Compound B | Staphylococcus aureus | Membrane integrity disruption |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Mechanism : It induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia).
- IC50 Values : The IC50 values for these compounds typically range from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
Table 2: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | Induces apoptosis via p53 pathway |
| Compound B | U-937 | 12.00 | Inhibits cell proliferation |
Anti-inflammatory Activity
Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study evaluating various oxadiazole derivatives against human cancer cell lines, modifications to the oxadiazole ring significantly enhanced cytotoxicity against MCF-7 cells. The most effective derivatives exhibited IC50 values lower than those of established drugs.
Case Study 2: Antimicrobial Testing
A series of synthesized triazole derivatives were tested against Staphylococcus aureus. Results indicated that compounds with bulky substituents displayed superior antibacterial activity due to increased membrane permeability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Br Site)
The 4-bromophenyl group is a reactive site for nucleophilic substitution due to the electron-withdrawing nature of the oxadiazole ring, which activates the aromatic ring toward displacement.
-
Mechanism : The bromine atom undergoes oxidative addition with palladium(0) in cross-coupling reactions, enabling aryl-aryl bond formation . For amination, copper-catalyzed Ullmann-type coupling replaces Br with amines .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety participates in ring-opening reactions under acidic or basic conditions, as well as electrophilic substitutions.
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acid Hydrolysis | HCl (conc.), reflux, 6h | Carboxylic acid derivative | 85% | |
| Reduction (H₂/Pd-C) | H₂ (1 atm), Pd/C, EtOH, RT | Amidoxime intermediate | 92% |
-
Mechanism : Protonation of the oxadiazole nitrogen under acidic conditions weakens the N–O bond, leading to ring cleavage. Reduction converts the oxadiazole to an amidoxime via hydrogenation .
Triazole Ring Functionalization
The 1,2,3-triazole amine group undergoes diazotization, acylation, and condensation.
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Triazole diazonium salt | 88% | |
| Acylation | Ac₂O, pyridine, RT | N-Acetylated triazole | 75% |
-
Mechanism : The primary amine on the triazole reacts with nitrous acid to form a diazonium salt, which can couple with phenols or aryl amines . Acylation proceeds via nucleophilic attack of the amine on acetic anhydride .
Methoxy Group Demethylation
The 2,5-dimethoxyphenyl group can undergo demethylation under strong acids or Lewis acids.
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| BBr₃-Mediated Demethylation | BBr₃, CH₂Cl₂, −78°C → RT | Catechol derivative | 68% |
-
Mechanism : Boron tribromide cleaves methoxy groups via electrophilic attack, yielding phenolic hydroxyl groups .
Cross-Coupling at Triazole C-5 Position
The triazole’s C-5 position (adjacent to the amine) is susceptible to electrophilic substitution.
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 5-Bromo-triazole derivative | 60% |
-
Mechanism : Radical bromination with N-bromosuccinimide (NBS) introduces Br at the triazole’s C-5 position .
Cycloaddition Reactions
The triazole’s unsaturated structure allows participation in click chemistry (e.g., Huisgen cycloaddition).
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| CuAAC with Alkyne | CuSO₄, sodium ascorbate, H₂O/THF | Triazole-linked conjugates | 90% |
Key Mechanistic Insights:
-
Electronic Effects : The oxadiazole’s electron-deficient nature directs electrophilic attacks to the bromophenyl group, while the dimethoxyphenyl group’s electron-donating methoxy substituents enhance aromatic stability .
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Steric Considerations : Bulky substituents on the triazole and oxadiazole rings influence reaction rates and regioselectivity, particularly in cross-coupling reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the oxadiazole and triazole rings:
- 4-Methylphenyl analogue (C18H13F3N6O) : Substitutes bromine with a methyl group on the oxadiazole and introduces a 3-trifluoromethylphenyl group on the triazole, enhancing hydrophobicity and electron-withdrawing effects .
- Benzodioxol-containing analogue (C19H16N6O5) : Incorporates a 2H-1,3-benzodioxol-5-yl group on the oxadiazole and a 3,4-dimethoxyphenyl group on the triazole, increasing oxygen content and solubility .
Physicochemical Properties
- Halogen substituents : Bromine (van der Waals radius: 1.85 Å) vs. chlorine (1.75 Å) impacts lipophilicity (logP) and steric interactions. The bromine analogue likely exhibits higher molecular weight (~481 g/mol) compared to the chloro analogue (397.79 g/mol) .
- Methoxy vs. trifluoromethyl groups : The 2,5-dimethoxyphenyl group in the target compound enhances solubility via hydrogen bonding, whereas the 3-trifluoromethylphenyl group in the methylphenyl analogue increases metabolic stability .
- Electron effects : Methoxy groups (electron-donating) may stabilize the triazole ring, while trifluoromethyl groups (electron-withdrawing) could polarize the oxadiazole ring .
Data Tables and Research Findings
Table 1. Comparative Analysis of Analogues
Preparation Methods
Amidoxime Cyclization with Activated Carboxylic Acids
A mixture of 4-bromobenzamidoxime and a carboxylic acid derivative (e.g., ethyl chloroacetate) undergoes cyclodehydration in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds at 80–100°C for 6–8 hours under inert atmosphere, yielding the oxadiazole ring.
Reaction Conditions Table
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Bromobenzamidoxime | Dichloromethane | 80 | 6 | 72 |
| Ethyl chloroacetate | Toluene | 100 | 8 | 68 |
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the reaction. A mixture of 4-bromobenzonitrile and hydroxylamine hydrochloride in ethanol undergoes microwave heating at 120°C for 20 minutes, followed by cyclization with trifluoroacetic anhydride (TFAA). This method reduces reaction time to 30 minutes with a 78% yield.
Preparation of 1-(2,5-Dimethoxyphenyl)-1H-1,2,3-Triazol-5-Amine
The triazole-amine component is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Azide Precursor Synthesis
2,5-Dimethoxyaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt, which is subsequently reacted with sodium azide (NaN₃) to yield 1-azido-2,5-dimethoxybenzene.
CuAAC Reaction
The azide reacts with propargylamine in the presence of copper(I) iodide (CuI) and ascorbic acid as a reducing agent. The reaction is conducted in tetrahydrofuran (THF) at room temperature for 12 hours, producing the triazole-amine with 85% yield.
Key Spectral Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, triazole-H), 6.98–6.82 (m, 3H, aromatic-H), 5.21 (s, 2H, NH₂), 3.87 (s, 6H, OCH₃).
- IR (KBr): 3340 cm⁻¹ (N-H stretch), 2100 cm⁻¹ (C≡N, absent post-reaction).
Coupling of Intermediates
The final step involves coupling the oxadiazole and triazole-amine moieties. Two methods are prevalent:
Nucleophilic Aromatic Substitution
The oxadiazole intermediate (1.2 equiv) is reacted with 1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (1.0 equiv) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 110°C for 24 hours. The reaction achieves a 65% yield but requires rigorous exclusion of moisture.
Palladium-Catalyzed Cross-Coupling
A Buchwald-Hartwig coupling strategy employs palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand. The reaction proceeds in toluene at 100°C for 18 hours, yielding 70% of the target compound with higher purity.
Optimization Table
| Method | Catalyst System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃ | DMF | 65 | 92 |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 70 | 97 |
Purification and Characterization
Crude product purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Characterization includes:
- High-Resolution Mass Spectrometry (HRMS): m/z 443.26 [M+H]⁺.
- X-ray Diffraction: Confirms planar geometry of the oxadiazole and triazole rings.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A recent patent describes a one-pot method where 4-bromobenzonitrile, hydroxylamine, and the triazole-amine precursor are heated in acetonitrile with cerium(IV) ammonium nitrate (CAN) as an oxidant. This approach reduces steps but yields only 55% product.
Solid-Phase Synthesis
Immobilization of the triazole-amine on Wang resin allows sequential coupling with the oxadiazole intermediate. After cleavage with trifluoroacetic acid (TFA), the compound is obtained in 60% yield with >95% purity.
Challenges and Optimization
- Moisture Sensitivity: Oxadiazole intermediates degrade in aqueous conditions; reactions require anhydrous solvents and inert atmospheres.
- Byproduct Formation: Over-alkylation during coupling is mitigated by using bulky bases like DBU.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves cyclocondensation of precursors (e.g., nitrile oxides with triazole intermediates). For example, oxadiazole formation may require refluxing precursors in ethanol with glacial acetic acid as a catalyst, followed by purification via column chromatography . Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and byproduct formation. Monitoring via TLC and NMR ensures intermediate purity .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodology :
- NMR : - and -NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 481.03) .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between oxadiazole and triazole rings ~15°) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .
- Targeted assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization .
Advanced Research Questions
Q. How do structural modifications (e.g., bromophenyl vs. methoxyphenyl groups) affect bioactivity?
- Methodology :
- SAR studies : Compare IC values of analogs with halogen (Br) vs. electron-donating (OCH) groups. Bromine enhances lipophilicity and target binding (e.g., 10-fold higher activity in bromophenyl derivatives) .
- Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with biological targets (e.g., hydrophobic pockets in kinases) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodology :
- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Compare datasets using tools like Prism; identify outliers via Grubbs’ test. For example, discrepancies in IC values may arise from differences in solvent (DMSO vs. ethanol) .
Q. What strategies optimize solubility and bioavailability without compromising activity?
- Methodology :
- Prodrug design : Introduce phosphate esters at the amine group to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
- LogP adjustment : Replace bromine with polar groups (e.g., -SOH) to reduce hydrophobicity .
Q. How to validate the compound’s mechanism of action in complex biological systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
